Cas no 125577-90-4 (4-(1R)-1-hydroxyethylbenzoic acid)

4-(1R)-1-hydroxyethylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-4-(1-Hydroxyethyl)benzoic acid
- 4-[(1R)-1-hydroxyethyl]benzoic acid
- (R)-(+)-p-(1-Hydroxyethyl)benzoic acid
- I46FL73FM3
- 4-(1-Hydroxyethyl)benzoic acid, (+)-
- 4-(1-Hydroxyethyl)benzoic acid, (R)-
- Benzoic acid, 4-((1R)-1-hydroxyethyl)-
- (r)-4-(1-hydroxyethyl) benzoic acid
- Q27280400
- 4-(1R)-1-hydroxyethylbenzoic acid
-
- インチ: 1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1
- InChIKey: UBXQIJLWYJGCCO-ZCFIWIBFSA-N
- ほほえんだ: O[C@H](C)C1C=CC(C(=O)O)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 159
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 57.5
4-(1R)-1-hydroxyethylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-144860-0.05g |
4-[(1R)-1-hydroxyethyl]benzoic acid |
125577-90-4 | 95% | 0.05g |
$238.0 | 2023-02-15 | |
Enamine | EN300-144860-5.0g |
4-[(1R)-1-hydroxyethyl]benzoic acid |
125577-90-4 | 95% | 5.0g |
$2981.0 | 2023-02-15 | |
Enamine | EN300-144860-0.5g |
4-[(1R)-1-hydroxyethyl]benzoic acid |
125577-90-4 | 95% | 0.5g |
$803.0 | 2023-02-15 | |
Enamine | EN300-144860-2.5g |
4-[(1R)-1-hydroxyethyl]benzoic acid |
125577-90-4 | 95% | 2.5g |
$2014.0 | 2023-02-15 | |
Enamine | EN300-144860-10.0g |
4-[(1R)-1-hydroxyethyl]benzoic acid |
125577-90-4 | 95% | 10.0g |
$4421.0 | 2023-02-15 | |
Enamine | EN300-144860-2500mg |
4-[(1R)-1-hydroxyethyl]benzoic acid |
125577-90-4 | 95.0% | 2500mg |
$2014.0 | 2023-09-29 | |
1PlusChem | 1P028SUI-5g |
4-[(1R)-1-hydroxyethyl]benzoicacid |
125577-90-4 | 95% | 5g |
$3747.00 | 2024-07-09 | |
1PlusChem | 1P028SUI-2.5g |
4-[(1R)-1-hydroxyethyl]benzoicacid |
125577-90-4 | 95% | 2.5g |
$2552.00 | 2024-07-09 | |
Enamine | EN300-144860-5000mg |
4-[(1R)-1-hydroxyethyl]benzoic acid |
125577-90-4 | 95.0% | 5000mg |
$2981.0 | 2023-09-29 | |
1PlusChem | 1P028SUI-10g |
4-[(1R)-1-hydroxyethyl]benzoicacid |
125577-90-4 | 95% | 10g |
$5527.00 | 2024-07-09 |
4-(1R)-1-hydroxyethylbenzoic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
4-(1R)-1-hydroxyethylbenzoic acidに関する追加情報
Comprehensive Overview of 4-(1R)-1-hydroxyethylbenzoic acid (CAS No. 125577-90-4): Properties, Applications, and Research Insights
4-(1R)-1-hydroxyethylbenzoic acid (CAS No. 125577-90-4) is a chiral aromatic carboxylic acid derivative with significant relevance in pharmaceutical and chemical research. This compound, characterized by its hydroxyethyl functional group attached to a benzoic acid core, has garnered attention for its potential applications in drug synthesis and asymmetric catalysis. The (1R) stereochemistry of the molecule further enhances its utility in enantioselective reactions, making it a valuable building block for bioactive molecules.
In recent years, the demand for chiral intermediates like 4-(1R)-1-hydroxyethylbenzoic acid has surged due to the growing emphasis on green chemistry and sustainable synthesis. Researchers are increasingly exploring its role in reducing waste and improving reaction efficiency, aligning with global trends toward eco-friendly manufacturing. The compound’s benzoic acid moiety also contributes to its stability, facilitating its use in multi-step synthetic routes.
From a structural perspective, the presence of both hydroxy and carboxylic acid groups in 4-(1R)-1-hydroxyethylbenzoic acid allows for diverse chemical modifications. This versatility has led to its investigation in prodrug design, where its derivatives can enhance drug solubility or bioavailability. Additionally, its chiral center makes it a candidate for stereoselective synthesis, a critical area in modern medicinal chemistry.
The compound’s physicochemical properties, such as its melting point, solubility, and optical rotation, are well-documented, supporting its reproducible use in laboratories. Analytical techniques like HPLC and NMR are commonly employed to verify its purity and stereochemical integrity, ensuring compliance with stringent regulatory standards. These qualities make it a reliable choice for high-value applications in pharmaceutical development.
Beyond pharmaceuticals, 4-(1R)-1-hydroxyethylbenzoic acid has potential applications in material science. Its aromatic structure and functional groups enable its incorporation into polymers or coatings, where it may impart unique properties such as improved adhesion or thermal stability. This interdisciplinary appeal underscores its importance in both academic and industrial settings.
As the scientific community continues to explore chiral building blocks, compounds like 4-(1R)-1-hydroxyethylbenzoic acid are poised to play a pivotal role. Their ability to streamline complex syntheses while adhering to green chemistry principles aligns with contemporary research priorities. Future studies may further elucidate its mechanistic roles and expand its applications, solidifying its status as a cornerstone of modern synthetic chemistry.
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